molecular formula C17H22N4O2 B2577805 N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide CAS No. 1241129-30-5

N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide

Cat. No.: B2577805
CAS No.: 1241129-30-5
M. Wt: 314.389
InChI Key: RMGYYLKFAOISSH-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a cyano group, a cyclopropyl ring, and an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the acetamido group: This step involves the acylation of an amine with acetic anhydride or acetyl chloride.

    Coupling of the aromatic amine: The final step involves coupling the aromatic amine with the cyclopropyl and cyano-substituted intermediate under suitable conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide: shares similarities with other compounds that have cyano, cyclopropyl, and acetamido groups.

    This compound: is unique due to its specific combination of functional groups and their arrangement.

Uniqueness

  • The presence of the cyclopropyl ring imparts rigidity to the molecule, which can influence its reactivity and interactions with biological targets.
  • The cyano group can participate in various chemical reactions, making the compound versatile for synthetic applications.
  • The acetamido group can enhance the compound’s solubility and bioavailability, making it a potential candidate for pharmaceutical development.

Properties

IUPAC Name

2-(5-acetamido-2-methylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-4-7-14(20-12(2)22)8-15(11)19-9-16(23)21-17(3,10-18)13-5-6-13/h4,7-8,13,19H,5-6,9H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYYLKFAOISSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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